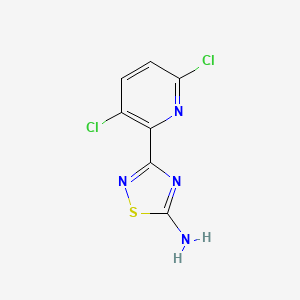

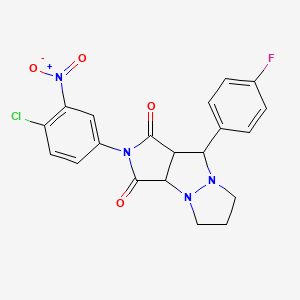

![molecular formula C27H24O9 B12634881 (Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (1/3) CAS No. 919295-25-3](/img/structure/B12634881.png)

(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (1/3)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,5-トリフェニルトリベンゾイルメタン - 水 (1/3) は、3 つの (4-ヒドロキシフェニル) メタンオン基が置換されたベンゼン環からなり、それぞれが水分子と 1:3 の比率で会合している複雑な有機化合物です。

製法

合成経路と反応条件

1,3,5-トリフェニルトリベンゾイルメタンの合成は、一般的に制御された条件下で、ベンゼン-1,3,5-トリイルトリクロリドと 4-ヒドロキシベンゾフェノンを反応させることから始まります。反応は、アルミニウムクロリドなどの適切な触媒の存在下で行われ、加水分解を防ぐために無水条件が必要です。反応混合物は通常、80~100℃の温度範囲に加熱され、目的の生成物の形成を促進します。

工業生産方法

工業的には、1,3,5-トリフェニルトリベンゾイルメタンの生産は、連続フロー反応器を用いることでスケールアップできます。この方法は、反応パラメータをよりよく制御することを可能にし、生成物の収率と純度を向上させます。反応条件の監視と調整のための自動システムの使用は、一貫した品質を確保し、汚染のリスクを軽減します。

化学反応解析

反応の種類

1,3,5-トリフェニルトリベンゾイルメタンは、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシル基は酸化されてキノンを生成します。

還元: カルボニル基は還元されてアルコールになります。

置換: 芳香環は求電子置換反応を受けます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

置換: 求電子置換反応は、通常、臭素または硝酸などの試薬を酸性条件下で使用します。

生成される主な生成物

酸化: キノンとその関連化合物。

還元: アルコール誘導体。

置換: ハロゲン化またはニトロ化芳香族化合物。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone] typically involves the reaction of benzene-1,3,5-triyl trichloride with 4-hydroxybenzophenone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as aluminum chloride, and requires anhydrous conditions to prevent hydrolysis. The reaction mixture is usually heated to a temperature range of 80-100°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone] can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems for monitoring and adjusting reaction conditions ensures consistent quality and reduces the risk of contamination.

化学反応の分析

Types of Reactions

(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone] undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

科学的研究の応用

1,3,5-トリフェニルトリベンゾイルメタンは、科学研究で幅広く応用されています。

化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。

生物学: ヒドロキシル基の存在により、抗酸化物質としての可能性が調査されています。

医学: 抗炎症作用や抗がん作用など、治療的な可能性が探求されています。

工業: 構造的剛性と安定性により、ポリマーや樹脂などの先進材料の生産に使用されています。

作用機序

1,3,5-トリフェニルトリベンゾイルメタンの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。

抗酸化活性: ヒドロキシル基は、水素原子を供与してフリーラジカルを中和し、酸化損傷を防ぐことができます。

抗炎症活性: この化合物は、シクロオキシゲナーゼなど、炎症反応に関与する酵素の活性を阻害することができます。

抗がん活性: p53 経路などの特定のシグナル伝達経路を活性化することにより、癌細胞のアポトーシスを誘導する可能性があります。

類似化合物との比較

類似化合物

(Benzene-1,3,5-triyl)tris[(4-methoxyphenyl)methanone]: ヒドロキシル基ではなくメトキシ基を持つ、類似の構造をしています。

(Benzene-1,3,5-triyl)tris[(4-aminophenyl)methanone]: ヒドロキシル基ではなくアミノ基を含みます。

独自性

1,3,5-トリフェニルトリベンゾイルメタンは、ヒドロキシル基の存在により、独特の化学反応性と生物活性をもたらすという点で独特です。ヒドロキシル基は、その抗酸化作用を高め、さらなる化学修飾のための汎用性の高い中間体にします。

特性

CAS番号 |

919295-25-3 |

|---|---|

分子式 |

C27H24O9 |

分子量 |

492.5 g/mol |

IUPAC名 |

[3,5-bis(4-hydroxybenzoyl)phenyl]-(4-hydroxyphenyl)methanone;trihydrate |

InChI |

InChI=1S/C27H18O6.3H2O/c28-22-7-1-16(2-8-22)25(31)19-13-20(26(32)17-3-9-23(29)10-4-17)15-21(14-19)27(33)18-5-11-24(30)12-6-18;;;/h1-15,28-30H;3*1H2 |

InChIキー |

UVBAIYCCZVSDPG-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)O)O.O.O.O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12634813.png)

![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634814.png)

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-fluorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12634818.png)

![Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12634841.png)

![5-(3-chlorophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B12634851.png)

![Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate](/img/structure/B12634857.png)

![Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B12634879.png)